2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Description

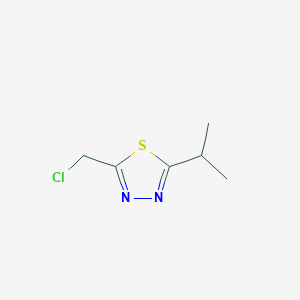

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJMPKVYFAAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole

Reactions Involving the Chloromethyl Group

The chloromethyl substituent (-CH₂Cl) attached to the C2 position of the thiadiazole ring is highly susceptible to reactions typical of alkyl halides. The chlorine atom serves as an effective leaving group, facilitating a variety of transformations primarily driven by nucleophilic attack.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, significantly expanding the molecular diversity obtainable from this scaffold. The general reaction involves the displacement of the chloride ion by a nucleophile (Nu⁻).

Key examples of nucleophiles and their corresponding products are detailed in the table below. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the generated HCl or to deprotonate the nucleophile. For instance, the reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with various piperazine (B1678402) derivatives proceeds via nucleophilic substitution. nih.gov Similarly, S-alkylation of thiol-containing compounds with haloalkanes is a well-established method for forming new sulfur-carbon bonds. mdpi.commu-varna.bg

| Nucleophile (Nu-H) | Product Class | Resulting Functional Group |

|---|---|---|

| Amine (R₂NH) | Substituted Amines | -CH₂-NR₂ |

| Thiol (RSH) | Thioethers | -CH₂-SR |

| Alcohol (ROH) / Phenol (ArOH) | Ethers | -CH₂-OR / -CH₂-OAr |

| Azide (N₃⁻) | Azides | -CH₂-N₃ |

| Cyanide (CN⁻) | Nitriles | -CH₂-CN |

Formation of Quaternary Ammonium (B1175870) Salts

A specific and important class of nucleophilic substitution is the reaction with tertiary amines to form quaternary ammonium salts. taylorandfrancis.com These ionic compounds have applications as catalysts and biologically active agents. taylorandfrancis.comnih.gov The reaction of 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole with a tertiary amine, such as trimethylamine (B31210) or pyridine, results in the formation of a salt where the nitrogen atom becomes quaternized and positively charged, with chloride as the counter-ion.

A notable example is the reaction with hexamethylenetetramine (urotropine) in a solvent like chloroform. farmaciajournal.com This reaction is a crucial first step in the Sommelet reaction for aldehyde synthesis. farmaciajournal.comresearchgate.net

| Tertiary Amine | Resulting Quaternary Ammonium Salt Name |

|---|---|

| Trimethylamine (N(CH₃)₃) | 2-((Trimethylammonio)methyl)-5-(propan-2-yl)-1,3,4-thiadiazole chloride |

| Pyridine (C₅H₅N) | 1-((5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl)methyl)pyridinium chloride |

| Hexamethylenetetramine (C₆H₁₂N₄) | 1-((5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl)methyl)-3,5,7-triaza-1-azoniatricyclodecane chloride |

Conversion to Aldehydes (e.g., Sommelet Reaction)

The chloromethyl group can be oxidized to an aldehyde, a valuable functional group for further chemical transformations. The Sommelet reaction provides a classic and effective method for this conversion. farmaciajournal.com The process occurs in two main steps:

Formation of a Hexamethylenetetramine Salt : The starting material, this compound, is refluxed with hexamethylenetetramine (also known as urotropine) in an appropriate solvent like chloroform. This Sₙ2 reaction yields a quaternary ammonium salt intermediate. farmaciajournal.comresearchgate.net

Hydrolysis : The resulting salt is then hydrolyzed, typically by refluxing with aqueous acid (e.g., 50% acetic acid). farmaciajournal.com This step breaks down the complex to yield the desired aldehyde, 5-(propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde.

Research on various 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives has shown that this method produces the corresponding aldehydes in good yields, typically ranging from 65-69%. farmaciajournal.com

Modifications at the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. chemicalbook.commdpi.com This electronic character dictates its reactivity. While it is generally inert toward electrophilic substitution on the carbon atoms, the ring heteroatoms, particularly the nitrogen atoms, can participate in reactions. chemicalbook.comsci-hub.st

Functionalization at Nitrogen Atoms

The two nitrogen atoms in the 1,3,4-thiadiazole ring possess lone pairs of electrons and can act as nucleophilic centers, making them susceptible to attack by electrophiles. researchgate.net This reactivity can lead to the formation of 1,3,4-thiadiazolium salts through processes like alkylation or acylation. researchgate.netnih.gov

The quaternization of a ring nitrogen atom depends on the nature of the electrophile and the substituents already present on the ring. nih.gov Reaction with strong alkylating agents, such as methyl iodide or trialkyloxonium salts, can lead to N-alkylation, resulting in a positively charged thiadiazolium ring system. This modification significantly alters the electronic properties of the molecule. The formation of these mesoionic compounds is a characteristic reaction of the 1,3,4-thiadiazole nucleus. frontiersin.org

Functionalization at Sulfur Atom

Direct electrophilic attack on the endocyclic sulfur atom of the 1,3,4-thiadiazole ring is not a common reaction pathway and is rarely reported in the literature. nih.gov The sulfur atom's lone pairs contribute to the aromaticity of the ring, reducing their availability for external reactions.

However, the sulfur atom can undergo oxidation under specific conditions, though this is less common than reactions at other sites. Strong oxidizing agents can potentially convert the ring sulfur to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). Such a transformation would drastically change the ring's geometry and electronic properties, breaking its aromaticity. While Δ³-1,3,4-thiadiazole 1-oxides and 1,1-dioxides can be prepared, it is typically achieved through indirect methods rather than direct oxidation of the aromatic thiadiazole ring. nih.gov

Derivatization via the Propan-2-yl Moiety

A comprehensive review of available scientific literature indicates a notable absence of studies focused on the direct derivatization of the propan-2-yl (isopropyl) moiety of this compound. The primary reactive centers of this molecule are the chloromethyl group and the thiadiazole ring itself. Consequently, the existing body of research has predominantly concentrated on nucleophilic substitution reactions at the chloromethyl carbon and electrophilic or nucleophilic attacks on the heterocyclic ring.

The chemical stability of the isopropyl group, a saturated alkyl substituent, renders it less susceptible to the common transformations observed for other functional groups under typical reaction conditions. While reactions involving C-H activation of alkyl groups are known in organic synthesis, no specific methodologies have been reported for the selective functionalization of the propan-2-yl group in the context of this particular thiadiazole derivative.

Future research could potentially explore avenues for such derivatizations, which might include free-radical halogenation or oxidation under harsh conditions. However, achieving selectivity for the propan-2-yl group in the presence of the more reactive chloromethyl group and the thiadiazole ring would present a significant synthetic challenge.

Multi-Component Reactions for Novel Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. While MCRs are widely employed for the synthesis of diverse heterocyclic scaffolds, including 1,3,4-thiadiazoles, there is a lack of specific literature detailing the use of this compound as a building block in such reactions.

Typically, MCRs that yield 1,3,4-thiadiazole derivatives involve the condensation of components like thiosemicarbazides, aldehydes, and other reagents. nih.gov For instance, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize thiazolidine-4-one molecular hybrids. nih.gov

Structural Elucidation and Characterization of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained. For 1,3,4-thiadiazole (B1197879) derivatives, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy are routinely employed. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments like HSQC and HMBC, allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular structure. nih.govmdpi.com

For 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole, the expected ¹H NMR spectrum would feature distinct signals corresponding to the propan-2-yl (isopropyl) and chloromethyl groups. The isopropyl group's methine proton (-CH) would appear as a septet, due to coupling with the six protons of the two adjacent methyl groups. These methyl protons (-CH₃) would, in turn, appear as a doublet. The chloromethyl (-CH₂Cl) protons would be observed as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbon atoms of the 1,3,4-thiadiazole ring (C2 and C5) are expected to resonate at characteristic downfield shifts, typically in the range of 160–180 ppm. mdpi.com The carbons of the isopropyl and chloromethyl substituents would appear in the aliphatic region of the spectrum. The specific chemical shifts can be predicted based on data from analogous structures. For instance, in 5-isopropyl-1,3,4-thiadiazol-2-amine, the isopropyl methine and methyl protons are observed, and in related compounds, the thiadiazole carbons C2 and C5 are found at approximately 164-166 ppm and 178-181 ppm, respectively. mdpi.comchemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Propan-2-yl | -CH | ~3.0 - 3.5 | Septet | ~30 - 35 |

| Propan-2-yl | -CH₃ | ~1.3 - 1.5 | Doublet | ~20 - 25 |

| Chloromethyl | -CH₂Cl | ~4.5 - 5.0 | Singlet | ~40 - 45 |

| 1,3,4-Thiadiazole | C2 | - | - | ~165 - 175 |

| 1,3,4-Thiadiazole | C5 | - | - | ~170 - 180 |

Note: Predicted values are based on data from structurally similar 1,3,4-thiadiazole derivatives. mdpi.comdergipark.org.trresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of 1,3,4-thiadiazole derivatives exhibit several characteristic absorption bands.

For this compound, key absorptions would include C-H stretching vibrations for the aliphatic isopropyl and chloromethyl groups, typically found in the 2850–3000 cm⁻¹ region. sid.ir The stretching vibration of the C=N bond within the thiadiazole ring is expected to appear in the 1613–1643 cm⁻¹ range. mdpi.com A group of bands related to the thiadiazole ring's C-S-C vibrations are also characteristic and are observed in the 1000-1400 cm⁻¹ region. sid.ir The presence of the C-Cl bond would be indicated by a stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Thiadiazole ring) | Stretching | 1610 - 1650 |

| C-S (Thiadiazole ring) | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: Frequencies are based on typical values for 1,3,4-thiadiazole derivatives. mdpi.comsid.ir

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound. mdpi.com

The molecular formula for this compound is C₆H₉ClN₂S, with a monoisotopic mass of approximately 176.0175 Da. In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 pattern.

Electron ionization induced fragmentation of thiadiazoles often involves cleavage of the ring or loss of substituents. nih.gov For the title compound, common fragmentation pathways could include the loss of a chlorine atom, the cleavage of the chloromethyl group ([M-CH₂Cl]⁺), or fragmentation of the isopropyl group.

Table 3: Predicted Mass Spectrometry Data for C₆H₉ClN₂S

| Ion Adduct | Predicted m/z |

| [M]⁺ | 176.0175 |

| [M+H]⁺ | 177.0248 |

| [M+Na]⁺ | 199.0067 |

| [M+K]⁺ | 214.9807 |

Note: Predicted m/z values are for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions within the molecule. Aromatic and heterocyclic compounds like 1,3,4-thiadiazoles exhibit characteristic UV-Vis absorption spectra. mdpi.com The spectra of 1,3,4-thiadiazole derivatives typically show absorption maxima (λₘₐₓ) resulting from π → π* and n → π* electronic transitions within the heterocyclic ring and any conjugated systems. researchgate.net The exact position and intensity of these absorption bands are influenced by the nature of the substituents on the thiadiazole ring.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

While the specific crystal structure of this compound is not available, studies on numerous other 1,3,4-thiadiazole derivatives have been published. mdpi.comresearchgate.net These studies consistently show that the 1,3,4-thiadiazole ring is a planar, five-membered aromatic system. mdpi.com X-ray analysis of related structures provides invaluable benchmark data for understanding the geometry of this heterocyclic core. For example, analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one confirmed the 5-membered ring structure and provided precise bond lengths and angles, such as the strained internal angle of 107.8(3)° for N(7)-C(11)-S(10). mdpi.com Such data are crucial for validating molecular modeling and understanding structure-activity relationships.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. nih.govmdpi.com This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.netacs.org

For this compound (C₆H₉ClN₂S), the theoretical elemental composition can be precisely calculated. This technique is a standard and essential part of the characterization of newly synthesized compounds. uga.edu

Table 4: Theoretical Elemental Composition of this compound (C₆H₉ClN₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 40.79 |

| Hydrogen | H | 1.008 | 9 | 5.13 |

| Chlorine | Cl | 35.453 | 1 | 20.07 |

| Nitrogen | N | 14.007 | 2 | 15.86 |

| Sulfur | S | 32.06 | 1 | 18.15 |

Source: Calculated from standard atomic weights.

Theoretical and Computational Chemistry of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to predict various molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a specific compound like 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole, this analysis would yield specific energy values for HOMO, LUMO, and the energy gap, which could be compared with other thiadiazole derivatives to predict relative reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions that are electron-rich (typically colored red or yellow), electron-poor (blue), and neutral (green). This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. For the target compound, an MEP map would pinpoint the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the electron-withdrawing chlorine atom as potential sites for interaction.

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)

DFT calculations can accurately predict various types of spectra. Theoretical Infrared (IR) spectroscopy predicts the vibrational frequencies of the molecule, which correspond to the stretching and bending of its chemical bonds. Theoretical Nuclear Magnetic Resonance (NMR) predicts the chemical shifts for atoms like ¹H and ¹³C, which are determined by the electronic environment of each nucleus. Theoretical UV-Visible (UV-Vis) spectroscopy calculates the electronic transitions between molecular orbitals, predicting the wavelengths at which the molecule absorbs light. These theoretical spectra are vital for interpreting and confirming experimental data.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

Ligand-Protein Interaction Profiling

In a molecular docking study of this compound, the compound would be treated as a ligand and "docked" into the active site of a specific protein target. The simulation would predict the binding energy, which indicates the strength of the interaction, and detail the specific non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein. This profile is essential for understanding the molecular basis of the compound's potential biological activity and for designing more potent derivatives.

While the methodologies are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, the generation of specific data tables and detailed findings as requested is not feasible.

Prediction of Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method allows for the estimation of binding affinity, typically expressed as a docking score in kcal/mol, which helps in identifying potential drug candidates.

For a compound like this compound, docking studies would involve preparing its 3D structure and placing it into the active site of a specific biological target. The 1,3,4-thiadiazole (B1197879) ring is a key pharmacophore known to engage in various non-covalent interactions. nih.gov Docking studies on analogous compounds have shown that the nitrogen and sulfur atoms of the thiadiazole ring can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes like peptide deformylase, carbonic anhydrase, and various kinases. nih.gov

Table 1: Illustrative Molecular Docking Results for 1,3,4-Thiadiazole Analogs Against a Hypothetical Protein Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Analog A | -8.5 | TYR 83, LYS 115 | Hydrogen Bond, Pi-Alkyl |

| Analog B | -7.9 | ASP 122, VAL 68 | Hydrogen Bond, Hydrophobic |

| Target Compound | -8.2 (Predicted) | TYR 83, VAL 68 | Hydrogen Bond, Hydrophobic |

| Reference Ligand | -9.1 | TYR 83, LYS 115, ASP 122 | Hydrogen Bonds |

Note: This table is for illustrative purposes to demonstrate how docking results are typically presented and does not represent actual experimental data for this compound.

Molecular Dynamics (MD) Simulationsajgreenchem.com

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the molecular interactions, accounting for the flexibility of both the ligand and the protein. researchgate.net

For a complex involving this compound, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds) to observe the conformational changes and interaction stability. researchgate.netnih.gov Key parameters analyzed from the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues in the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation.

MD simulations can also be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which often provide a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov Studies on other thiadiazole derivatives have used MD simulations to confirm the stability of docked poses within the active sites of targets like caspase-3 and COX-2. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modelingnih.govnih.govresearchgate.net

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of 1,3,4-thiadiazole derivatives, a QSAR model could be developed to predict the biological activity (e.g., anticonvulsant, anticancer) of new, unsynthesized analogs, including this compound. derpharmachemica.com

The process involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in a training set. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a predictive model. QSAR studies on 1,3,4-thiadiazole derivatives have revealed that properties like molecular volume, hydrophobicity, and the presence of specific electronic features can significantly influence their inhibitory activity against targets like carbonic anhydrase. nih.gov A robust QSAR model is typically validated using a separate test set of compounds and is characterized by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). derpharmachemica.comresearchgate.net

Table 2: Example of a QSAR Model Equation and its Statistical Quality

| Model Type | Equation (Illustrative) | R² | Q² | R²_pred (Test Set) |

| 3D-QSAR (CoMFA) | pIC₅₀ = 1.5 + 0.4(Steric Field) - 0.6(Electrostatic Field) | 0.925 | 0.593 | 0.913 |

Note: This table illustrates the typical output of a QSAR study and is not based on specific data for the subject compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational Aspects)ajgreenchem.comnih.govmdpi.com

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. These computational models predict how a molecule like this compound might behave in the body. The 1,3,4-thiadiazole ring is often incorporated into drug candidates due to its favorable metabolic profile and ability to improve oral bioavailability. nih.gov

Various online tools and software packages are used to calculate ADME-related properties. nih.gov Key predicted parameters include:

Absorption: Properties like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated.

Metabolism: Models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential for carcinogenicity, mutagenicity, or other toxic effects can be flagged.

Furthermore, "drug-likeness" is often assessed based on rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational studies on various 1,3,4-thiadiazole derivatives have shown that they generally exhibit good oral bioavailability and acceptable ADMET profiles. nih.gov

Table 3: Illustrative In Silico ADME Prediction for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight ( g/mol ) | 176.65 | < 500 | Favorable (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.1 | < 5 | Favorable (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Favorable (Lipinski's Rule) |

| Human Intestinal Absorption | High | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Low to Moderate | May not readily enter the CNS |

Note: This table is based on general predictions for a structure of this type and serves as an example of computational ADME analysis.

Structure Activity Relationship Sar Studies of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole Derivatives

Impact of Substituents at the Chloromethyl Position

The chloromethyl group at the C2 position of the thiadiazole ring is a reactive handle that can be modified to explore its impact on biological activity. This position is critical for interaction with biological targets, and substitutions can significantly alter a compound's efficacy.

Research on analogous 2,5-disubstituted-1,3,4-thiadiazoles indicates that replacing the haloalkyl group with other functionalities leads to a wide range of activities. For instance, converting the C2 position into a thio-acetamide linker has been a successful strategy in developing potent agents. In one study, a series of N-(aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized. nih.gov The nature of the aryl group attached to the acetamide (B32628) moiety was found to be critical for activity.

Table 1: Effect of C2-Position Substituents on Biological Activity Data synthesized from studies on analogous 2,5-disubstituted-1,3,4-thiadiazole scaffolds.

| Base Scaffold | Substituent at C2 | Observed Activity |

|---|---|---|

| 5-Aryl-1,3,4-thiadiazole | -thio-acetamide | Anticancer nih.gov |

| 5-Aryl-1,3,4-thiadiazole | -thio-N-(thiazol-2-yl)acetamide | Selective anticancer activity nih.govnih.gov |

| 5-Aryl-1,3,4-thiadiazole | -thio-N-(benzothiazol-2-yl)acetamide | Anticancer nih.gov |

These findings suggest that the chloromethyl group serves as a key site for modification. Its replacement with larger, more complex moieties containing aromatic or heterocyclic rings can introduce new binding interactions, such as pi-stacking or hydrogen bonds, thereby modulating the biological activity of the parent compound.

Role of the Propan-2-yl Group in Modulating Activity

Alkyl groups at the C5 position are known to influence various biological activities. For example, studies on diuretic agents showed that compounds with a methyl group at the 5th position displayed higher activity compared to those with an amino group at the same position. mdpi.com This highlights the importance of alkyl substitution for certain pharmacological effects. The propan-2-yl group, being larger and more lipophilic than a methyl group, can further enhance membrane permeability and hydrophobic interactions with target proteins.

In the context of anticonvulsant activity, the nature of the substituent at C5 has been shown to be critical. Aromatic substitutions at this position are common, with research indicating that the electronic properties of the aryl ring significantly affect potency. nih.govnih.gov While direct comparisons are limited, the presence of an alkyl group like propan-2-yl would offer a different steric and electronic profile than an aryl group, potentially leading to a distinct activity spectrum. The branched nature of the propan-2-yl group may provide a better fit for specific hydrophobic pockets in a target enzyme or receptor compared to a linear alkyl chain.

Substituent Effects on the Thiadiazole Ring

The electronic nature of the substituents at C2 and C5 can modify the electron density of the thiadiazole ring, influencing its ability to interact with biological targets. acs.org

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or halo-substituted phenyl rings, has been shown to enhance the biological activity in several classes of thiadiazole derivatives. bohrium.comnih.gov For instance, a study on antimicrobial 1,3,4-oxadiazoles, which are structurally related to thiadiazoles, demonstrated that the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring attached to the core structure enhanced their effects. nih.gov This suggests that EWGs can increase the acidity of N-H protons or enhance the electrophilicity of the ring system, facilitating stronger interactions with target macromolecules.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH₃) or alkyl groups can also potentiate activity, albeit often through different mechanisms. nih.gov In a series of anticonvulsants, compounds with an OCH₃ group on the phenyl ring at C5 showed varied effects, indicating that the position of the substituent is as important as its electronic nature. nih.gov EDGs can increase the electron density on the thiadiazole ring, potentially enhancing its ability to act as a hydrogen bond acceptor or participate in cation-pi interactions.

The size and three-dimensional arrangement of substituents can significantly impact the biological activity through steric hindrance. acs.org Bulky groups can either promote or hinder the binding of the molecule to its target.

In some cases, larger, bulkier substituents are favorable for activity. For example, certain studies have found that bulky groups at specific positions can lead to higher antifungal activity. bohrium.com This may be because a larger group provides more extensive van der Waals contacts within a large binding pocket. However, if the binding site is sterically constrained, a bulky substituent can prevent the molecule from adopting the optimal conformation for binding, leading to a decrease or loss of activity. The balance between achieving sufficient interaction with the target and avoiding steric clashes is therefore essential in drug design.

Bioisosteric Replacements and Their Effects

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds. The 1,3,4-thiadiazole (B1197879) ring itself is a well-known bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. mdpi.comnih.gov

The replacement of sulfur with oxygen to form a 1,3,4-oxadiazole ring can lead to significant changes in activity. In one study of anticancer agents, replacing the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a drastic drop in potency. nih.gov This highlights the crucial role of the sulfur atom, which, due to its larger size, lower electronegativity, and available d-orbitals compared to oxygen, imparts unique electronic and lipophilic properties to the ring system. nih.gov The sulfur atom can participate in specific interactions with biological targets that oxygen cannot.

Table 2: Impact of Bioisosteric Replacement of the Core Ring on Anticancer Activity Data from a study on honokiol (B1673403) derivatives. nih.gov

| Compound Series | Core Heterocycle | Activity Range (IC₅₀) |

|---|---|---|

| 8a,d–f | 1,3,4-Thiadiazole | 1.62–10.21 μM |

| Isosteres | 1,3,4-Oxadiazole | 18.75–60.62 μM |

Conformational Analysis and Flexibility in SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The flexibility of substituents on the 1,3,4-thiadiazole ring allows the molecule to adopt various conformations, and the lowest energy conformation is not always the bioactive one. nih.gov

Molecular modeling and X-ray crystallography studies have provided insights into the preferred conformations of thiadiazole derivatives. For example, analysis of certain bis-thiadiazole structures has shown that rotation around the bonds connecting the thiadiazole rings to a linker is possible, resulting in different spatial arrangements. mdpi.com This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit the binding site of a target protein.

Docking studies have been used to investigate the dramatic differences in binding affinities between regioisomers of thiadiazole analogues. nih.gov These computational methods help to visualize how different conformations and substituent orientations influence the binding energy and interaction patterns within a receptor's active site, thereby explaining the observed SAR. nih.gov The ability of the substituents, such as the propan-2-yl and chloromethyl groups, to rotate and orient themselves in a specific manner is crucial for achieving optimal interaction and, consequently, high biological activity.

Molecular Mechanism of Action Studies of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole Analogues Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

Target Identification and Validation

Analogues of 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole have been identified as potent inhibitors of several key enzymes implicated in various diseases. A significant target for these compounds is the 3C-like protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication and transcription. nih.gov A series of 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole analogues have demonstrated inhibitory activity against 3CLpro at submicromolar concentrations. nih.gov These compounds were also found to inhibit papain-like protease (PLpro), another crucial enzyme for viral replication, with similar efficacy. nih.gov Notably, their inhibitory action was selective, with negligible effects on other proteases such as chymotrypsin, cathepsin B, and cathepsin L. nih.gov

Another important class of enzymes targeted by thiadiazole derivatives are carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. mdpi.com A spiro-acenaphthylene tethered- nih.govmdpi.commdpi.com-thiadiazole compound has shown significant inhibitory efficacy against these cancer-related isoforms, with greater selectivity over the cytosolic isoforms hCA I and II. mdpi.com Dihydrofolate reductase (DHFR) has also been identified as a potential target for 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives in the context of anticancer activity. nih.gov Furthermore, acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease, is effectively inhibited by drug-1,3,4-thiadiazole hybrid compounds. nih.gov

The validation of these targets has been achieved through a combination of in vitro enzymatic assays and molecular docking studies. For instance, the inhibitory activity of thiadiazole analogues against 3CLpro was confirmed through enzymatic assays, and their binding mode was further elucidated through computational modeling. nih.gov Similarly, the inhibition of carbonic anhydrase isoforms by a spiro-thiadiazole derivative was quantified using IC50 values, and the selectivity was established by comparing the inhibition of different isoforms. mdpi.com

Mechanistic Pathways of Inhibition

The inhibitory mechanisms of this compound analogues vary depending on the target enzyme. In the case of the SARS-CoV-2 3CLpro, a covalent inhibition mechanism has been proposed. nih.gov It is suggested that these compounds act as non-peptidomimetic covalent binders, where the 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole group functions as a potential electrophilic "warhead". nih.gov This warhead is thought to covalently modify the catalytic cysteine (Cys145) in the binding pocket of 3CLpro through a ring-opening metathesis reaction. nih.gov Quantum chemistry calculations have supported this proposed mechanism, indicating that the sulfur atom of the thiadiazole ring is susceptible to nucleophilic attack by the cysteine residue, leading to the formation of a disulfide bond and subsequent ring opening. nih.gov

For acetylcholinesterase (AChE), kinetic studies of drug-1,3,4-thiadiazole conjugates have revealed a mixed-type inhibition mechanism. nih.gov This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its turnover number. nih.gov The very low inhibition constant (Ki) for some of these compounds suggests they can be effective even at low concentrations. nih.gov

In the case of carbonic anhydrase inhibition, the mechanism involves the binding of the thiadiazole derivative to the active site of the enzyme. mdpi.com Molecular docking studies have shown that these compounds have a strong binding affinity to the active sites of hCA IX and XII, with significant interactions with the zinc-binding groups and hydrophobic residues within the active site. mdpi.com

Table 1: Enzyme Inhibition Data for 1,3,4-Thiadiazole (B1197879) Analogues

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazoles | SARS-CoV-2 3CLpro | Covalent | IC50 values ranging from 0.118 to 0.582 μM. nih.gov | nih.gov |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Carbonic Anhydrase (hCA IX and XII) | Non-covalent | IC50 values of 0.477 μM (hCA IX) and 1.933 μM (hCA XII). mdpi.com | mdpi.com |

| Drug-1,3,4-thiadiazole hybrids | Acetylcholinesterase (AChE) | Mixed-type | IC50 value as low as 18.1 nM for the most potent compound. nih.gov | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Not specified | Molecular docking supported binding to the active site. nih.gov | nih.gov |

Receptor Binding and Modulation Studies

Analogues of this compound have been investigated for their ability to bind to and modulate the activity of various receptors. Notably, 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole analogues have been previously described as modulators of several G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, dopaminergic, and adenosine (B11128) receptors. nih.gov This suggests that the thiadiazole scaffold can be a versatile platform for developing ligands that target a wide range of GPCRs. nih.gov

More specifically, new 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogues have been synthesized and evaluated as potent inhibitors of the P2X7 receptor (P2X7R). nih.gov In vitro studies using mouse peritoneal macrophages, HEK-293 cells transfected with human P2X7R, and THP-1 cells have demonstrated that these compounds can effectively inhibit P2X7R-mediated dye uptake and IL-1β release, with IC50 values in the nanomolar range. nih.gov Molecular docking and molecular dynamics simulation studies have provided insights into the putative intermolecular interactions between these inhibitors and the P2X7 receptor. nih.gov For instance, one of the most potent compounds showed affinity mainly for the Arg268, Lys377, and Asn266 residues of the receptor. nih.gov

Furthermore, stereochemical studies of thiadiazole anticonvulsants have shed light on the structural requirements for their activity. nih.gov A stereochemical comparison between an active thiadiazole anticonvulsant and phenytoin (B1677684) suggests that they may share a similar mechanism of action, which could involve interaction with a common receptor or ion channel. nih.gov The conformation of the molecule, particularly the relative orientation of the phenyl rings, appears to be crucial for its anticonvulsant activity. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The interaction of this compound analogues with biomolecules, particularly proteins, is a key aspect of their mechanism of action. As discussed in the context of enzyme inhibition, these compounds can form both covalent and non-covalent interactions with their protein targets. The covalent modification of the catalytic cysteine residue of the SARS-CoV-2 3CLpro by a 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole analogue is a prime example of a direct interaction with a protein. nih.gov This interaction is initiated by a nucleophilic attack from the sulfur atom of the cysteine on the thiadiazole ring, leading to the formation of a stable covalent bond. nih.gov

While the primary focus of the available research is on protein interactions, the potential for these compounds to interact with other biomolecules like DNA should not be entirely ruled out, although it is not a prominently reported mechanism for this class of compounds. The synthesis of pyrazole (B372694) oximes containing a substituted 1,3,4-thiadiazole moiety has been reported, and these compounds have shown insecticidal and acaricidal activities, suggesting interactions with biological targets in these organisms. nih.gov

Pathway Modulations in Cellular Systems (Pre-clinical, non-human focus)

In pre-clinical, non-human cellular systems, analogues of this compound have been shown to modulate various cellular pathways, leading to a range of biological effects. One of the most significant pathway modulations observed is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com A spiro-acenaphthylene tethered- nih.govmdpi.commdpi.com-thiadiazole derivative, which inhibits carbonic anhydrase, has been shown to cause G1 phase arrest in the cell cycle of renal cancer cells (RXF393). mdpi.com Furthermore, this compound induced significant levels of early and late apoptosis, as well as necrosis, in these cells, comparable to the effects of the standard cytotoxic agent doxorubicin. mdpi.com

The antiviral activity of 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole analogues against SARS-CoV-2 has been evaluated in cell-based assays. nih.gov One of the compounds demonstrated potent antiviral activity with an EC50 value of 7.249 μM, indicating its ability to inhibit viral replication within a cellular context. nih.gov This cellular activity is a direct consequence of the inhibition of the viral 3CLpro, which disrupts the viral life cycle. nih.gov

In the context of anticonvulsant activity, the stereochemistry of thiadiazole derivatives plays a crucial role in their ability to modulate neuronal pathways. nih.gov The active compounds are thought to interact with specific targets in the central nervous system to produce their anticonvulsant effects, although the precise cellular pathways modulated are not fully elucidated in the provided references. nih.gov The comparison with phenytoin suggests a potential modulation of voltage-gated sodium channels, a common mechanism for anticonvulsant drugs. nih.gov

Table 2: Cellular Pathway Modulation by 1,3,4-Thiadiazole Analogues

| Compound Class | Cellular System | Modulated Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Renal cancer cells (RXF393) | Cell cycle and Apoptosis | G1 phase arrest, induction of apoptosis and necrosis. mdpi.com | mdpi.com |

| 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazoles | Cell-based antiviral assays (SARS-CoV-2) | Viral replication | Potent antiviral activity (EC50 = 7.249 μM). nih.gov | nih.gov |

| Thiadiazole anticonvulsants | Neuronal systems (inferred) | Neuronal excitability (inferred) | Anticonvulsant activity. nih.gov | nih.gov |

Advanced Research Applications of 2 Chloromethyl 5 Propan 2 Yl 1,3,4 Thiadiazole and Its Derivatives

Medicinal Chemistry Research (Excluding Clinical Human Trials and Dosage)

The 1,3,4-thiadiazole (B1197879) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govrsc.orgmdpi.com This five-membered heterocycle is a bioisostere of pyrimidine (B1678525) and oxadiazole, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govekb.eg The reactive chloromethyl group at the 2-position of 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole serves as a key handle for synthetic modifications, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules. nih.govjocpr.com

The 1,3,4-thiadiazole nucleus is a fundamental building block in the design of new therapeutic agents. nih.govrsc.orgmdpi.com The structural versatility of this compound allows medicinal chemists to synthesize libraries of compounds for high-throughput screening. The chloromethyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse range of derivatives. nih.govjocpr.com

For instance, new series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their antiproliferative activity. nih.gov In one study, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and showed potential as anticancer agents. nih.gov Another study focused on the design and synthesis of 2-amino-1,3,4-thiadiazole (B1665364) based compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a potential target for cancer therapy. vensel.org These examples highlight the utility of the 1,3,4-thiadiazole scaffold in generating novel compounds with potential therapeutic applications.

Table 1: Examples of Bioactive Compounds Derived from 1,3,4-Thiadiazole Scaffolds

| Compound Class | Target/Activity | Reference |

|---|---|---|

| 5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Antiproliferative | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides | Anticancer | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | CDK2 Inhibition (Anticancer) | vensel.org |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | Antiprotozoal | mdpi.com |

Rational drug design strategies are increasingly employed to develop potent and selective inhibitors of specific biological targets. The 1,3,4-thiadiazole scaffold is well-suited for such approaches due to its predictable electronic properties and ability to form key interactions with biological macromolecules. nih.govrsc.org Computational methods, such as molecular docking, are often used to predict the binding modes of thiadiazole derivatives within the active sites of enzymes or receptors.

For example, in the development of novel anticancer agents, molecular docking studies have been used to guide the synthesis of 1,3,4-thiadiazole derivatives that can effectively bind to the active site of target proteins like VEGFR-2. acs.org Similarly, the design of novel sulfonamide derivatives as anticancer agents has been aided by computational studies to optimize their interactions with the target enzyme. acs.org These rational design approaches, which consider factors like solubility, partitioning, and biomimetic permeability, are crucial for the development of drug candidates with improved pharmacokinetic profiles. nih.govrsc.org

Agrochemical Research (e.g., Herbicides, Bactericides, Fungicides)

The 1,3,4-thiadiazole moiety is a common feature in a variety of agrochemicals, demonstrating its importance in the development of new crop protection agents. asianpubs.orgnih.gov Derivatives of 1,3,4-thiadiazole have been shown to possess herbicidal, fungicidal, and bactericidal activities. asianpubs.orgnih.govdigitellinc.com The introduction of a chloromethyl group, as in this compound, provides a convenient point for chemical modification to optimize these agrochemical properties.

Research has shown that N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative of a related thiadiazole, exhibits moderate herbicidal activity against certain weed species like Brassica campestris. asianpubs.org Another study on 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide also reported good herbicidal activities. researchgate.net

In the realm of fungicides, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and showed considerable activity against several fungi, with particular effectiveness against Phytophthora infestans. nih.gov Furthermore, 5-sulfonyl thiadiazoles have been identified as promising candidates for controlling Asian soy rust. digitellinc.com The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have also been extensively reviewed, highlighting their potential as lead compounds for the synthesis of new antibacterial and antifungal agents. nih.gov

Table 2: Agrochemical Applications of 1,3,4-Thiadiazole Derivatives

| Application | Target Organism/Weed | Reference |

|---|---|---|

| Herbicidal | Brassica campestris | asianpubs.org |

| Herbicidal | Various weeds | researchgate.net |

| Fungicidal | Phytophthora infestans | nih.gov |

| Fungicidal | Asian soy rust (Phakopsora pachyrhizi) | digitellinc.com |

Materials Science Applications (e.g., Polymers, Ligands)

While the primary research focus for 1,3,4-thiadiazole derivatives has been in the life sciences, their unique electronic and coordination properties also make them attractive for applications in materials science. The incorporation of the thiadiazole ring into polymer backbones can impart desirable thermal, optical, and electronic properties.

Thiadiazole-containing polymers have been investigated for their potential use in electronic devices due to their electron-accepting nature. utq.edu.iq The synthesis of polymers containing 2,5-diphenyl-1,3,4-thiadiazole (B72002) has been reported, with studies on their electrochemical and fluorescent properties. utq.edu.iq The 1,3,4-thiadiazole moiety can also act as a ligand for the formation of metal-organic coordination architectures, which can have applications in areas such as catalysis and gas storage. utq.edu.iq The reactive chloromethyl group of this compound makes it a suitable monomer or functionalizing agent for the preparation of novel polymers and ligands with tailored properties.

Catalyst Development and Organic Synthesis Reagents

The utility of this compound extends to its role as a versatile reagent in organic synthesis. The chloromethyl group is a key functional group that can participate in a variety of chemical transformations, making this compound a valuable starting material for the synthesis of more complex molecules. jocpr.comresearchgate.net

For instance, 2-R-5-chloromethyl-1,3,4-thiadiazoles are used as intermediates in the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives. jocpr.com The Delépine reaction can be employed to convert the chloromethyl group into an aminomethyl group, opening up further synthetic possibilities. researchgate.net While direct applications of this compound in catalyst development are not extensively documented, its derivatives bearing appropriate functional groups could potentially act as ligands for transition metal catalysts, thereby influencing their catalytic activity and selectivity. The development of green synthetic approaches for the synthesis of 1,2,4-thiadiazoles highlights the ongoing interest in creating efficient and environmentally benign catalytic methods for the construction of these important heterocyclic systems.

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes

The advancement of research on 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is contingent upon the development of efficient and versatile synthetic pathways. Traditional methods for synthesizing 1,3,4-thiadiazole (B1197879) derivatives often involve multi-step procedures or the use of harsh and toxic reagents like phosphorus oxychloride or strong acids. mdpi.commdpi.com

Future research should focus on creating novel synthetic routes characterized by:

One-Pot Syntheses: Developing single-step reactions that combine multiple transformations to improve efficiency and reduce waste. mdpi.com

Catalytic Methods: Exploring the use of novel catalysts to facilitate cyclization and functionalization under milder reaction conditions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, as has been demonstrated for other heterocyclic systems. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and controlled synthesis, minimizing the handling of potentially hazardous intermediates.

A key challenge will be to devise methods that allow for the direct and selective introduction of the chloromethyl and propan-2-yl groups onto the thiadiazole ring from readily available starting materials, thereby avoiding cumbersome protection and deprotection steps.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| One-Pot Reactions | Increased efficiency, reduced waste, lower cost. | Achieving high selectivity and yield in a multi-component reaction. |

| Novel Catalysis | Milder conditions, higher atom economy. | Catalyst design, stability, and recyclability. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, ensuring uniform heating. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design, optimization of flow parameters. |

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electrophilic chloromethyl group. This functional group is a prime site for nucleophilic substitution, opening avenues for the synthesis of a diverse library of derivatives. nih.gov Future research should systematically explore its reactions with a wide range of nucleophiles.

Key areas for investigation include:

Nucleophilic Substitution: Reacting the compound with various thiols, amines, alcohols, and other nucleophiles to create new C-S, C-N, and C-O bonds. This has been shown to be effective for similar 2-chloro-1,3,4-thiadiazole (B1282063) derivatives. nih.gov

Functional Group Interconversion: Transforming the chloromethyl group into other functionalities such as aldehydes, carboxylic acids, or nitriles, which can then serve as handles for further chemical modifications. researchgate.net

Metal-Catalyzed Cross-Coupling: Utilizing the C-Cl bond in cross-coupling reactions to form new carbon-carbon bonds, thereby expanding the structural diversity of accessible derivatives.

Ring-Opening Reactions: Investigating the stability of the thiadiazole ring under various conditions to explore potential ring-opening metathesis reactions, which could lead to novel acyclic structures with interesting properties. nih.gov

A significant challenge lies in controlling the regioselectivity of these reactions and understanding the influence of the isopropyl group on the reactivity of the chloromethyl moiety.

Integration of Advanced Computational Techniques

Computational chemistry offers powerful tools to guide and accelerate experimental research. The integration of techniques like Density Functional Theory (DFT) and molecular docking can provide profound insights into the properties and potential applications of this compound. nih.govnih.gov

Future computational studies should focus on:

Predicting Reactivity: Using DFT calculations to model reaction pathways, predict activation energies, and rationalize observed experimental outcomes for its various chemical transformations.

Structure-Property Relationships: Correlating computed electronic properties (e.g., HOMO-LUMO energies, electrostatic potential maps) with experimental data to understand structure-activity relationships. plu.mx

Virtual Screening: Employing molecular docking simulations to screen virtual libraries of derivatives against biological targets, such as enzymes or receptors, to identify promising candidates for further development as therapeutic agents or molecular probes. plu.mxacs.org

Spectroscopic Analysis: Aiding in the interpretation of experimental NMR, IR, and mass spectra by calculating theoretical spectroscopic data for the parent compound and its derivatives. nih.gov

The primary challenge in this area is the selection of appropriate computational models and basis sets that can accurately predict the behavior of this sulfur- and nitrogen-containing heterocyclic system.

| Computational Technique | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Predict and understand chemical reactivity and selectivity. |

| Molecular Docking | Drug Discovery | Identify potential biological targets and design potent inhibitors. plu.mx |

| QSAR | Structure-Activity Relationship | Correlate molecular structure with biological activity. |

| Spectroscopic Calculations | Structural Elucidation | Confirm and interpret experimental spectroscopic data. nih.gov |

Design of Highly Selective Molecular Probes

The unique structure of this compound makes it an attractive scaffold for the design of selective molecular probes. The reactive chloromethyl group can act as a covalent "warhead" to specifically label nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.gov

Future research in this domain should aim to:

Develop Covalent Probes: Synthesize derivatives that can covalently and selectively bind to specific biological targets, enabling their visualization and functional characterization.

Fluorescent Labeling: Attach fluorescent dyes to the thiadiazole core via the chloromethyl handle to create probes for cellular imaging and high-throughput screening assays.

Bioorthogonal Chemistry: Design derivatives that can participate in bioorthogonal reactions, allowing for the labeling of biomolecules in their native cellular environment.

The main challenge will be to achieve high selectivity for the target biomolecule while minimizing off-target effects and ensuring that the probe is cell-permeable and non-toxic.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, thiol intermediates (e.g., 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol) react with chloromethylating agents like chloromethyl acetate in aqueous or propan-2-ol media. Purification involves crystallization from methanol or water-propan-2-ol (1:1) mixtures, confirmed by thin-layer chromatography (TLC) .

- Key Techniques : Use sodium monochloroacetate for functionalization, acidification with ethanoic acid, and crystallization for purity validation .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

- Methodological Answer : Structural confirmation employs spectral analysis (IR, NMR, mass spectrometry) and elemental analysis. IR identifies thiadiazole ring vibrations (~1,250–1,450 cm⁻¹ for C-S stretching), while NMR confirms substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Optimize solvent polarity (e.g., propan-2-ol for solubility), temperature (reflux for cyclization), and stoichiometry (excess chloromethylating agent). Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC and adjust pH during workup to prevent byproduct formation .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from cell-line specificity or assay conditions. Standardize protocols:

Use multiple cell lines (e.g., A549 lung carcinoma, MGC803 gastric cancer) .

Validate via dose-response curves and replicate experiments.

Compare with positive controls (e.g., 5-fluorouracil) to contextualize potency .

Q. How do substituents on the thiadiazole ring influence biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance membrane permeability and target binding. For example:

- Chloromethyl groups improve electrophilic reactivity, aiding covalent interactions with biological targets .

- Propan-2-yl substituents increase lipophilicity, enhancing blood-brain barrier penetration in neuroprotective studies .

Q. What in silico approaches predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., extracellular signal-regulated kinase). Focus on hydrogen bonds with active-site residues (e.g., Lys52, Asp104) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., LogP ~2.5 for optimal bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.